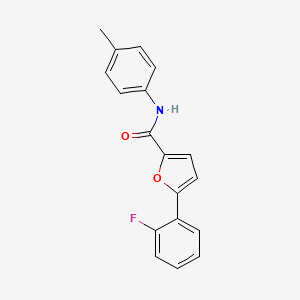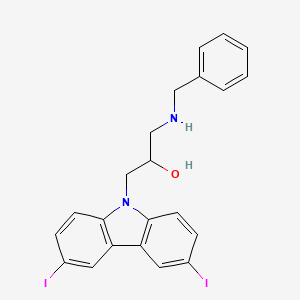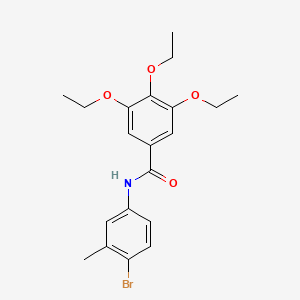
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide, also known as DPTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Wissenschaftliche Forschungsanwendungen
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been used in various scientific research applications, including its use as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is not fully understood, but it is believed to act as a nucleophile that reacts with carbonyl compounds to form hydrazone derivatives. This reaction can be used for the detection and quantification of aldehydes and ketones in biological samples. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide in lab experiments is its ability to selectively react with carbonyl compounds, which makes it a useful reagent for the determination of aldehydes and ketones in biological samples. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have potential therapeutic applications for the treatment of cancer and other diseases. However, one limitation of using N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide, including its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide and its biochemical and physiological effects. Other future directions for research include the synthesis of new derivatives of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide with improved properties and the development of new methods for the detection and quantification of aldehydes and ketones in biological samples.
Conclusion:
In conclusion, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. Further research on N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is needed to fully understand its potential applications in various fields of science.
Synthesemethoden
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide can be synthesized using various methods, including the reaction of tetrahydrofuran-2-carbohydrazide with 2,2-dimethylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different carboxylic acid chlorides and hydrazides.
Eigenschaften
IUPAC Name |
N'-(2,2-dimethylpropanoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)9(14)12-11-8(13)7-5-4-6-15-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSRUOXLFMWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)

![4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid](/img/structure/B5164396.png)
![4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5164400.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)
![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)

![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)
